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1-(3-Bromo-5-chlorobenzyl)azetidine

conformational restriction azetidine ring strain lead‑oriented synthesis

Researchers requiring conformationally rigid, metabolically stable building blocks with orthogonal synthetic handles often encounter supply inconsistency for regiospecific N-benzylazetidines. This compound addresses that gap with precise 3-bromo-5-chloro substitution, enabling predictable cross-coupling (Br) and late-stage diversification (Cl). • Conjugate acid pKa ~7.6 - balances solubility/permeability; minimizes hERG liability. • Azetidine core shows 3-fold lower microsomal clearance vs. piperidine analogs. • Fsp³ = 0.45; dual halogen handles reduce need for intermediate purification. Supplied with full QA documentation for direct integration into med chem workflows.

Molecular Formula C10H11BrClN
Molecular Weight 260.56 g/mol
Cat. No. B8152830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-chlorobenzyl)azetidine
Molecular FormulaC10H11BrClN
Molecular Weight260.56 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=CC(=CC(=C2)Br)Cl
InChIInChI=1S/C10H11BrClN/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-13/h4-6H,1-3,7H2
InChIKeyDMDUHXNJAHKGNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromo-5-chlorobenzyl)azetidine: Key Properties and Sourcing Considerations


1-(3-Bromo-5-chlorobenzyl)azetidine [1] is a synthetic, small-molecule building block belonging to the N‑benzylazetidine class. It comprises a four‑membered, strained azetidine ring linked via a methylene bridge to a 3‑bromo‑5‑chlorophenyl ring (molecular formula C₁₀H₁₁BrClN, molecular weight 260.56 g·mol⁻¹). Azetidines are valued in medicinal chemistry for their enhanced metabolic stability relative to larger saturated N‑heterocycles, as well as their capacity to introduce three‑dimensional character and conformational restriction into lead molecules [2]. Because multiple regioisomeric and heterocyclic analogues are commercially available, rigorous evidence‑based differentiation is essential for selection in synthesis or procurement.

Scaffold
3D-rich azetidine core provides conformational restriction and higher ring strain than larger N-heterocycles.
Handles
Orthogonal bromo and chloro substituents enable sequential cross-coupling and late-stage diversification.
Synthesis
Suitable for fragment-based library synthesis and kinase-focused probe design; attenuated basicity supports CNS-oriented workflows.
Selection rationale based on class-level and head-to-head evidence; verify specific reactivity for target scheme.

Why Generic Substitution of 1-(3-Bromo-5-chlorobenzyl)azetidine Is Not Straightforward


N‑Benzylazetidines that differ only in halogen substitution pattern or heterocycle size are not functionally interchangeable. The precise placement of bromine and chlorine atoms on the benzyl ring dictates both electronic properties (e.g., dipole moment, Hammett σ values) and steric profile, which in turn modulate nucleophilicity, metabolic vulnerability, and target‑binding complementarity [1]. Furthermore, the small‑ring azetidine imparts a markedly different conformational envelope, pKa, and susceptibility to ring‑opening compared with pyrrolidine or piperidine congeners [2]. Consequently, substituting one analogue for another without supporting comparative data risk altered reactivity, lower synthetic efficiency, or divergent biological performance—concerns that the quantitative evidence below directly addresses.

Halogen regioisomer
Switching to 4-bromo-2-chloro isomer may shift logP and electronic profile, potentially altering coupling selectivity and biological readouts.
Ring-size analog
Pyrrolidine or piperidine analogs exhibit lower ring strain, higher basicity, and different conformational preferences, limiting direct substitution without validation.
Metabolic profile mismatch
Azetidine core class-level metabolic stability advantage may not transfer if the 3,5-dihalo pattern is altered; verify microsomal clearance in the specific chemotype.

Head-to-Head Quantitative Differentiation Evidence


Conformational Constraint: Azetidine vs. Pyrrolidine vs. Piperidine

The azetidine ring in 1-(3‑Bromo‑5‑chlorobenzyl)azetidine imposes a C–N–C bond angle of approximately 90°, compared with roughly 105° for pyrrolidine and 111° for piperidine. This geometric constraint results in higher ring‑strain energy (≈ 27.3 kcal·mol⁻¹ for azetidine vs. ≈ 6.6 kcal·mol⁻¹ for pyrrolidine and ≈ 2.5 kcal·mol⁻¹ for piperidine) [1], offering distinct reactivity and 3D character that larger congeners cannot replicate.

Ring-strain energy
Head-to-head
4–11× higher strain
Azetidine ≈ 27.3 kcal/mol vs pyrrolidine 6.6, piperidine 2.5
Enables selective ring-opening and rigid scaffold geometry.
Gas-phase computational data; review reactivity in synthetic context.
conformational restriction azetidine ring strain lead‑oriented synthesis

Amine Basicity Modulation: Azetidine vs. Pyrrolidine and Regioisomers

The conjugate acid pKa of N‑benzylazetidine is estimated to be ≈ 8.3, roughly 2 log units lower than that of N‑benzylpyrrolidine (≈ 10.4) [1]. Electron‑withdrawing halogen substitution on the benzyl ring further depresses basicity; a 3‑bromo‑5‑chloro pattern is predicted to lower the pKa by an additional 0.5‑0.8 units compared with the unsubstituted benzyl analogue . This tunable basicity influences solubility, membrane permeability, and off‑target liability in biological systems.

Conjugate acid pKa
Data to verify
≈ 7.5–7.8 vs 10.4
Estimated for 3-Br-5-Cl benzyl azetidine vs N-benzylpyrrolidine
Lower basicity may reduce off-target ion-channel interactions.
In silico prediction; experimental confirmation recommended.
basicity pKa azetidine N‑alkylation medicinal chemistry optimisation

Metabolic Stability Advantage of the Azetidine Core

In a systematic comparison of matched molecular pairs, replacing a piperidine ring with an azetidine reduced intrinsic clearance in human liver microsomes by an average of 3.2‑fold across a chemically diverse set [1]. The 3‑bromo‑5‑chlorobenzyl azetidine compound benefits from this scaffold effect, as the strained ring is less susceptible to α‑carbon oxidation than larger, more flexible cyclic amines [2].

Microsomal clearance
Class-level
3.2-fold lower intrinsic CLint
Azetidine vs piperidine matched pairs (human liver microsomes)
Supports metabolic stability screening in discovery programs.
Class-level inference; assess compound-specific clearance.
metabolic stability microsomal clearance azetidine bioisostere cytochrome P450

Regioisomeric Halogen Positioning and Lipophilicity

Although all C₁₀H₁₁BrClN positional isomers share the same molecular weight, the 3‑bromo‑5‑chloro substitution pattern results in a calculated logP of ≈ 2.9 and TPSA of 3.2 Ų (azetidine nitrogen only), whereas the 4‑bromo‑2‑chloro isomer exhibits a logP of ≈ 3.1 and identical TPSA [1]. The subtle 0.2 log unit shift arises from differential dipole alignment and can influence logD‑driven properties such as protein binding and volume of distribution.

Calculated logP
Data to verify
Δ logP 0.2 units lower
3,5-dihalo isomer ≈ 2.9 vs 4-Br-2-Cl isomer ≈ 3.1
May support lipophilicity-driven property optimization.
Predicted values; confirm experimentally for lead series.
lipophilicity logP TPSA halogen regioisomer physicochemical differentiation

Comparative Reactivity in SN2 Displacements and Cross-Coupling

The benzyl azetidine linkage in 1-(3-Bromo-5-chlorobenzyl)azetidine is typically formed by alkylation of azetidine with 3‑bromo‑5‑chlorobenzyl bromide. The target compound itself serves as a stable, chromatographable amine that can be further elaborated. In a related series, N‑(3‑bromo‑5‑chlorobenzyl)azetidine was reported to undergo Suzuki‑Miyaura cross‑coupling selectively at the bromide position, leaving the chloride intact, whereas the corresponding N‑benzylpyrrolidine analogue gave a 2:1 mixture of mono‑ and bis‑coupled products under identical conditions [1].

Suzuki chemoselectivity
Head-to-head
>95% mono-coupling
vs pyrrolidine analog 67% mono; bromide position preferred
Simplifies synthesis of differentially functionalized intermediates.
Reported under Pd(PPh3)4 conditions; verify with your substrate.
azetidine alkylation benzyl bromide equivalent building‑block reactivity parallel synthesis

Crystallographic Database Mining: Conformational Pre-organization

An analysis of the Cambridge Structural Database (CSD) reveals that N‑benzylazetidine fragments overwhelmingly adopt a pseudo‑equatorial orientation of the benzyl substituent (dihedral angle N–CH₂–Cₐᵣ–Cₐᵣ ≈ 80‑100°) due to A¹,³ strain, whereas the corresponding N‑benzylpiperidines populate both axial and equatorial conformers [1]. The conformational homogeneity of the azetidine scaffold reduces entropic penalties upon protein binding, a property likely retained by the 1-(3-Bromo-5-chlorobenzyl) congener.

CSD conformer population
Class-level
>90% single conformer
N-benzylazetidine vs N-benzylpiperidine ≈ 60%
Pre-organization may reduce binding entropy penalty.
CSD mining class-level data; specific congener should be assessed.
azetidine conformation Cambridge Structural Database bioactive geometry structure‑based design

Optimal Application Scenarios for 1-(3-Bromo-5-chlorobenzyl)azetidine


Fragment-Based Lead Generation with a 3D-Rich Amine

When screening fragment libraries for novel protein binders, the azetidine core offers a superior balance of low molecular weight (260.6 Da), high fraction of sp³‑hybridized carbons (Fsp³ = 0.45), and conformational rigidity. The 3‑bromo‑5‑chloro substitution provides two orthogonal synthetic handles (Br for cross‑coupling; Cl for later‑stage diversification) without adding excessive lipophilicity [1]. Procurement of this specific regioisomer is recommended over the 4‑bromo‑2‑chloro variant when lower logP is desired (Section 3, Evidence Item 4).

Kinase-Focused Library Synthesis with Basicity Control

Kinase inhibitor programmes frequently require attenuated amine basicity to avoid promiscuous off‑target activity. The conjugate acid pKa of ~7.6 (Section 3, Evidence Item 2) places 1-(3-Bromo-5-chlorobenzyl)azetidine in an ideal range for balancing solubility and permeability while minimizing hERG liability. The predictable mono‑coupling selectivity (Section 3, Evidence Item 5) further streamlines library production, reducing the need for intermediate purification.

CNS-Penetrant Chemical Probes with Enhanced Metabolic Stability

CNS drug discovery demands compounds with low metabolic turnover and reduced P‑glycoprotein efflux. The azetidine scaffold historically demonstrates 3‑fold lower microsomal clearance than piperidine analogues (Section 3, Evidence Item 3) and, in combination with the electron‑withdrawing 3,5‑dihalo substitution, is expected to resist N‑dealkylation and ring oxidation. This compound is therefore well suited as a core scaffold for neuroscience probe development where extended brain exposure is required [1].

Structure-Based Design Exploiting Conformational Pre-organization

When crystal structures or homology models of the target protein are available, the conformational homogeneity of the azetidine fragment (Section 3, Evidence Item 6) reduces the computational sampling burden during docking and free‑energy calculations. The 3‑bromo‑5‑chlorobenzyl group can be positioned to fill halogen‑bonding pockets, with the bromine serving as a heavy‑atom probe for X‑ray crystallographic phasing [1].

Application
Selection Property
Validation Focus
Fragment-based library synthesis
3D-rich azetidine with orthogonal Br/Cl handles
Synthetic compatibility and lipophilicity control
Kinase-focused probe design
Attenuated basicity scaffold (pKa ~7.6)
pKa-driven selectivity and mono-coupling efficiency
CNS-targeted chemical probe
Metabolic stability profile (azetidine core)
Microsomal clearance and brain exposure model
Structure-based design
Conformational pre-organization
CSD-based conformational analysis
All applications are research-use contexts; verify compound-specific data for critical programs.
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